molecular formula C20H19N5O2S2 B2619353 (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1787917-13-8

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2619353
CAS RN: 1787917-13-8
M. Wt: 425.53
InChI Key: JUTAFUUVURKZKO-UHFFFAOYSA-N
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Description

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H19N5O2S2 and its molecular weight is 425.53. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds in Drug Design

Heterocyclic compounds, such as those containing thiazole, pyrrol, thiophene, and oxadiazole rings, play a crucial role in medicinal chemistry due to their diverse pharmacological properties. Research has shown that these compounds can act as potent anti-tumor agents, demonstrating different structure-activity relationships (SARs). For instance, derivatives of thienopyridine and benzofuran have been identified as cytotoxic agents with selectivity against tumorigenic cell lines, highlighting the potential of similar compounds in developing new cancer therapies (Hayakawa et al., 2004).

Antibacterial and Antifungal Activities

Compounds with structural similarities to the query compound have been investigated for their antimicrobial properties. For example, a series of pyrazoline derivatives, which include pyridinyl methanone groups similar to the query compound, exhibited significant antimicrobial activity. This suggests that the compound could potentially be explored for its antibacterial and antifungal properties, contributing to the development of new antimicrobial agents (Kumar et al., 2012).

Potential for Neurological Applications

Research into heterocyclic compounds has also extended into neurological applications, including the development of histamine H3 receptor antagonists. Small molecules with heterocyclic cores have shown high in vitro affinity for the human histamine H3 receptor, indicating potential uses in treating neurological disorders. This area of research might offer insights into the neurological applications of compounds with similar structural features (Swanson et al., 2009).

In Silico Analysis and Drug Design

Further research into similar compounds has involved in silico approaches to predict drug-likeness and microbial activity. These studies have led to the synthesis of novel heterocyclic compounds with significant antibacterial and antifungal activities, underscoring the importance of computational methods in identifying potential therapeutic applications of new chemical entities (Pandya et al., 2019).

properties

IUPAC Name

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S2/c1-13-16(29-20(21-13)24-7-2-3-8-24)19(26)25-9-4-5-14(11-25)17-22-23-18(27-17)15-6-10-28-12-15/h2-3,6-8,10,12,14H,4-5,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTAFUUVURKZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCCC(C3)C4=NN=C(O4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

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